molecular formula C7H6F3IN2S B14036557 1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine

1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14036557
M. Wt: 334.10 g/mol
InChI Key: JLYYWQVQKNQTBB-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is a substituted aromatic hydrazine derivative characterized by a phenyl ring bearing two functional groups: a trifluoromethylthio (-SCF₃) substituent at the 2-position and an iodine atom at the 5-position. The molecular formula is C₇H₅F₃IN₂S, with a molecular weight of 334.10 g/mol . This structure positions it as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing halogenated bioactive molecules.

Properties

Molecular Formula

C7H6F3IN2S

Molecular Weight

334.10 g/mol

IUPAC Name

[5-iodo-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-2-1-4(11)3-5(6)13-12/h1-3,13H,12H2

InChI Key

JLYYWQVQKNQTBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)NN)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Key Reference: WO2008113661A2 patent describes a process for preparing substituted phenylhydrazines with trifluoromethyl substituents, which can be adapted for 1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine by selecting appropriate halogenated starting materials.

Reaction Scheme:
  • Starting Material: Halogenated aromatic compound, e.g., 1,3-dichloro-2-fluoro-5-(trifluoromethylthio)benzene or analogous iodo-substituted derivatives.
  • Nucleophile: Hydrazine hydrate or hydrazine.
  • Solvent: Cyclic ethers, especially tetrahydrofuran (THF).
  • Temperature: 0°C to 60°C, preferably 15°C to 45°C.
  • Pressure: Atmospheric or slight variations.
  • Reaction Time: 12 to 120 hours, optimally 24 to 48 hours.
Process Details:
  • The halogenated aromatic compound is dissolved in THF.
  • Hydrazine hydrate is added dropwise or in one portion.
  • The reaction mixture is stirred at controlled temperature (e.g., 20°C to 40°C).
  • After completion, the reaction mixture is subjected to work-up including extraction, washing, and crystallization.
  • Purification by recrystallization or distillation yields the substituted phenylhydrazine.
Advantages:
  • High selectivity for substitution at the fluorine position over chlorine or iodine.
  • Minimal formation of undesired isomers.
  • Yields around 80-90% with purity >90% (by GC).
  • Economical due to lower excess hydrazine and use of recyclable solvents.
Limitations:
  • Long reaction times.
  • Requires careful temperature control to avoid side reactions.
Parameter Typical Value/Range
Solvent Tetrahydrofuran (THF)
Temperature 15°C to 45°C
Reaction Time 24 to 48 hours
Hydrazine Equivalent 2 to 10 moles per mole substrate
Yield ~83%
Purity ~90% (GC)

Preparation via Diazotization and Reduction of Substituted Anilines

Overview:
An alternative synthetic approach involves diazotization of substituted anilines followed by reduction of the diazonium salt to the hydrazine derivative. This method is well-documented for trifluoromethyl-substituted phenylhydrazines and can be adapted for trifluoromethylthio and iodo substituents.

Key Reference: CN101781229A patent outlines a synthetic method for p-trifluoromethyl phenylhydrazine hydrochloride via diazotization of p-trifluoromethylaniline followed by reduction with sodium bisulfite.

Reaction Scheme:
  • Starting Material: 5-Iodo-2-(trifluoromethylthio)aniline (substituted aniline).
  • Diazotization Agent: Sodium nitrite in acidic aqueous medium (HCl).
  • Reduction Agent: Sodium bisulfite solution.
  • Conditions: Low temperature control (-5°C to 15°C) during diazotization.
  • Work-up: Acidification, reflux, filtration, and drying.
Process Details:
  • Diazotization:

    • Dissolve concentrated hydrochloric acid and water in a reaction vessel.
    • Add substituted aniline dropwise at -5°C to 15°C with stirring.
    • Add sodium nitrite solution dropwise maintaining temperature.
    • Adjust pH to 5-7 using sodium carbonate solution.
  • Reduction:

    • Prepare sodium bisulfite solution at 0-20°C.
    • Add diazonium salt solution dropwise to sodium bisulfite with stirring.
    • Stir at room temperature for 1-3 hours.
    • Add concentrated hydrochloric acid and reflux for 1-4 hours.
  • Isolation:

    • Cool reaction mixture.
    • Filter and dry the precipitated hydrazine hydrochloride salt.
Advantages:
  • High yield (>75%) and high purity (97-99%).
  • Avoids use of toxic tin reagents.
  • Mild reaction conditions with good control over substitution pattern.
Limitations:
  • Requires low temperature control.
  • Multi-step process with careful pH and temperature adjustments.
Parameter Typical Value/Range
Diazotization Temp. -5°C to 15°C
Reduction Temp. 0°C to 25°C
Reaction Time Diazotization: ~1 hour; Reduction: 1-4 hours reflux
Yield >75%
Purity 97-99% (after recrystallization)

Comparative Summary of Methods

Feature Nucleophilic Aromatic Substitution (Hydrazine) Diazotization-Reduction (Aniline)
Starting Material Halogenated trifluoromethylthio-iodobenzene 5-Iodo-2-(trifluoromethylthio)aniline
Key Reagents Hydrazine hydrate Sodium nitrite, sodium bisulfite, HCl
Solvent Tetrahydrofuran (THF) Aqueous acidic medium
Temperature Range 15°C to 45°C -5°C to 25°C
Reaction Time 24-48 hours 2-5 hours total
Yield ~83% >75%
Purity ~90% (GC) 97-99% (after purification)
Advantages High selectivity, industrial feasibility High purity, avoids toxic reagents
Disadvantages Longer reaction time, solvent handling Requires strict temperature and pH control

Purification and Work-Up Techniques

  • Extraction and Washing: Organic solvents (e.g., THF) are separated from aqueous phases; washing removes impurities.
  • Crystallization: Commonly used to improve purity, especially for hydrazine hydrochloride salts.
  • Distillation: Applied when volatile impurities must be removed.
  • Filtration and Drying: Final isolation step for solid hydrazine derivatives.

Research Findings and Industrial Relevance

  • The nucleophilic aromatic substitution method is favored for industrial scale-up due to its simplicity and high selectivity, especially when using cyclic ether solvents like tetrahydrofuran.
  • The diazotization-reduction method offers high purity products suitable for applications requiring stringent quality, such as pharmaceuticals.
  • Both methods avoid formation of undesired isomers and minimize hazardous by-products.
  • The choice of method depends on available starting materials, scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Hydrazine Derivatives

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Functional Features
1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine 5-Iodo, 2-trifluoromethylthio 334.10 Halogenated, electron-withdrawing -SCF₃
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine 2-Ethoxy, 3-trifluoromethylthio 252.26 Alkoxy group, moderate steric bulk
Phenyl hydrazine None (parent compound) 108.14 Simple aromatic hydrazine
1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridinyl)hydrazine Thiazole core, nitro group ~330–340 (estimated) Heterocyclic core, redox-active nitro group
1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride 5-Chloro, 2-methoxy, piperazine 273.17 Piperazine ring, chloro substituent
Key Observations:
  • Electron-withdrawing groups : The -SCF₃ group in the target compound enhances stability and electrophilicity compared to simpler hydrazines like phenyl hydrazine .
  • Halogenation : The iodine atom distinguishes it from chloro- or fluoro-substituted analogs (e.g., ), offering distinct reactivity in cross-coupling reactions and enhanced lipophilicity .
Key Observations:
  • The trifluoromethylthio group in the target compound may complicate synthesis due to its strong electron-withdrawing nature, requiring controlled conditions to avoid decomposition .
  • Iodine’s size and polarizability make the compound more reactive in halogen-bond-driven crystallization than non-halogenated analogs .
Key Observations:
  • The iodine and -SCF₃ groups in the target compound could synergistically enhance binding to biological targets, leveraging halogen bonds and hydrophobic interactions .
  • Unlike phenyl hydrazine, which excels in sensing, the target compound’s steric bulk may limit its utility in small-molecule sensors but favor targeted drug delivery .

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